Arachidonic Acid-d11

Description

Propriétés

IUPAC Name |

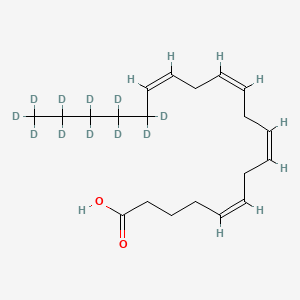

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-MBZQHBQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Arachidonic Acid-d11: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of Arachidonic Acid-d11 (AA-d11). This deuterated analogue of arachidonic acid is a critical tool in biomedical research and pharmaceutical development, primarily serving as an internal standard for the precise quantification of its endogenous, non-labeled counterpart.

Core Chemical Properties

This compound is a polyunsaturated omega-6 fatty acid where eleven hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses, as it is chemically identical to arachidonic acid but distinguishable by its higher mass.[1] The deuterium atoms are specifically located at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18,19,19,20,20,20-d₁₁ acid | [2] |

| CAS Number | 2692624-11-4 | [2][3] |

| Molecular Formula | C₂₀H₂₁D₁₁O₂ | |

| Molecular Weight | 315.5 g/mol | |

| Exact Mass | 315.309274465 Da | |

| Purity | ≥99% deuterated forms (d₁-d₁₁) | |

| Synonyms | AA-d11, FA 20:4-d11, Immunocytophyt-d11 | |

| Physical State | Typically supplied as a solution in ethanol (B145695) (e.g., 1 mg/ml) or as a neat oil. | |

| Solubility | Miscible in Ethanol; >100 mg/ml in DMF and DMSO; 1.7 mg/ml in 0.1 M Na₂CO₃. |

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound, preventing degradation and ensuring experimental accuracy. The polyunsaturated nature of the fatty acid makes it susceptible to oxidation.

Table 2: Stability and Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C is commonly recommended. For long-term storage, -80°C is also used. | |

| Stability | ≥ 2 years when stored properly at -20°C. | |

| Shipping Conditions | Shipped on wet ice in the continental US; conditions may vary for other locations. | |

| Handling | Store under an inert gas (e.g., Argon). Protect from light, air, and moisture. | |

| Supplied Form | Often supplied in an organic solvent like ethanol, which should be handled with appropriate safety precautions due to its flammability. |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of arachidonic acid and its metabolites in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use corrects for variability in sample preparation, extraction, and instrument response, enabling highly accurate measurements.

General Protocol for Quantification using AA-d11 Internal Standard

The following protocol outlines a typical workflow for the analysis of free arachidonic acid in biological matrices such as plasma, cells, or tissues.

-

Sample Preparation :

-

To a known volume or weight of the biological sample (e.g., 200 µL of plasma), add a precise amount of this compound internal standard (IS).

-

The IS should be added at the earliest stage to account for analyte loss during the entire procedure.

-

Lyse cells or homogenize tissue in a suitable solvent, typically methanol.

-

-

Extraction :

-

Acidify the sample mixture to protonate the fatty acids.

-

Perform a liquid-liquid extraction using an organic solvent like iso-octane to separate the lipids from the aqueous phase.

-

Vortex and centrifuge the sample to ensure clear phase separation.

-

Transfer the organic layer containing the lipids to a clean tube. Repeat the extraction for complete recovery.

-

-

Derivatization (for GC-MS) :

-

Evaporate the solvent under a stream of inert gas or using a vacuum concentrator.

-

To enhance volatility and improve chromatographic performance for GC-MS, derivatize the fatty acids to their pentafluorobenzyl (PFB) esters.

-

Re-dissolve the derivatized sample in a suitable solvent (e.g., iso-octane) for injection.

-

-

LC-MS/GC-MS Analysis :

-

Inject the prepared sample into the LC-MS or GC-MS system.

-

Develop a chromatographic method to separate arachidonic acid from other sample components.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the molecular ions corresponding to both the endogenous arachidonic acid and the this compound internal standard.

-

-

Data Analysis :

-

Construct a standard curve using known concentrations of unlabeled arachidonic acid spiked with the same fixed concentration of AA-d11.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each point in the standard curve and for the unknown samples.

-

Determine the concentration of arachidonic acid in the unknown samples by interpolating their peak area ratios onto the standard curve.

-

Caption: Experimental workflow for quantifying arachidonic acid using AA-d11.

Role in Signaling Pathways

Arachidonic acid is a pivotal precursor molecule for a vast array of lipid mediators, collectively known as eicosanoids, which are involved in inflammation, cell signaling, and cardiovascular biology. Free arachidonic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A₂ (PLA₂). Once released, it is rapidly metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway : Produces prostanoids, including prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and platelet aggregation.

-

Lipoxygenase (LOX) Pathway : Generates leukotrienes and lipoxins, which play critical roles in inflammatory and immune responses.

-

Cytochrome P450 (CYP) Epoxygenase/Hydroxylase Pathway : Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and cellular signaling.

By using this compound, researchers can trace its incorporation into these complex metabolic networks, helping to elucidate the dynamics of eicosanoid production and regulation in various physiological and pathological states.

Caption: Major metabolic pathways of arachidonic acid.

References

A Technical Guide to the Synthesis and Labeling of Deuterated Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, labeling, purification, and analysis of deuterated arachidonic acid (AA). It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in utilizing isotopically labeled compounds to study metabolic pathways, enzyme kinetics, and the therapeutic potential of deuterated molecules. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows.

Introduction: The Significance of Deuterated Arachidonic Acid

Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as a critical precursor to a diverse range of bioactive lipid mediators known as eicosanoids.[1][2][3] These molecules, including prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating inflammation, immune responses, and various other physiological processes.[1] The metabolism of arachidonic acid is primarily carried out by three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[4]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), in the arachidonic acid molecule offers several advantages for research and therapeutic development. This isotopic substitution, known as deuteration, can significantly alter the metabolic fate of the molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This property can slow down the metabolism of the deuterated compound, leading to a longer duration of action and potentially improved therapeutic efficacy and safety profiles. Furthermore, deuterated arachidonic acid serves as an invaluable tool in metabolic studies, allowing researchers to trace its metabolic fate and differentiate it from endogenous, unlabeled arachidonic acid using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis and Labeling Strategies

The synthesis of deuterated arachidonic acid can be achieved through various chemical strategies, often involving multi-step processes. A common approach involves the use of a synthetic precursor that can be deuterated at specific positions before the final assembly of the arachidonic acid molecule. For instance, methyl 5,8,11,14-eicosatetraenoate can be prepared from a precursor like 4,7,10,13-nonadecatetrayn-1-ol. Another method involves the direct deuteration of a precursor like 5,8,11,14-eicosatetraynoic acid.

A variety of deuterated arachidonic acid isotopologues have been synthesized for different research purposes, with deuterium atoms incorporated at specific bis-allylic positions (C7, C10, C13) or across the entire molecule. For example, 11,11-D2-linoleic acid can be synthesized in a 5-step process where the key step is a copper-catalyzed coupling of a deuterated alkyne bromide with a terminal alkyne, followed by hydrogenation. Hexadeuterated ethyl arachidonate (B1239269) can be synthesized catalytically from the non-deuterated ethyl ester of arachidonic acid.

Summary of Deuterated Arachidonic Acid Isotopologues

| Isotopologue | Deuterium Labeling Positions | Isotopic Purity (%) | Reference |

| d8-Arachidonic Acid | 5, 6, 8, 9, 11, 12, 14, 15 | >99 | |

| ω-3 Arachidonic Acid-d8 | 8, 9, 11, 12, 14, 15, 17, 18 | ≥99 | |

| d8-Arachidonic Acid | Not specified | 56 (from precursor), 86 (direct deuteration) | |

| 7,7-d2-Arachidonic Acid | 7 | Not specified | |

| 10,10-d2-Arachidonic Acid | 10 | Not specified | |

| 13,13-d2-Arachidonic Acid | 13 | Not specified | |

| 7,7,10,10-d4-Arachidonic Acid | 7, 10 | Not specified | |

| 7,7,13,13-d4-Arachidonic Acid | 7, 13 | Not specified | |

| 10,10,13,13-d4-Arachidonic Acid | 10, 13 | Not specified | |

| 7,7,10,10,13,13-d6-Arachidonic Acid | 7, 10, 13 | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of deuterated arachidonic acid.

General Experimental Workflow

Caption: General workflow for the synthesis and labeling of deuterated arachidonic acid.

Synthesis Protocol: Base Hydrolysis of Deuterated Arachidonic Acid Ethyl Esters

This protocol describes the conversion of deuterated arachidonic acid ethyl esters to the free acid form for experimental use.

-

Dissolution: Prepare a solution of the deuterated arachidonic acid-ethyl ester in methanol (B129727) at a concentration of 3 mg/mL in a round-bottom flask.

-

Hydrolysis: Add 0.5 M potassium hydroxide (B78521) (KOH) to the solution.

-

Inert Atmosphere: Cap the flask and purge with argon gas to prevent oxidation.

-

Heating: Heat the reaction mixture at 70°C for 2 hours.

-

Dilution: After cooling, dilute the reaction solution with HPLC-grade water to one-third of its volume.

-

Acidification: Acidify the solution with 160 mM sulfuric acid (H₂SO₄).

-

Extraction: Perform a liquid-liquid extraction with hexane (B92381) three times to isolate the free fatty acid.

-

Drying and Storage: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen. Store the purified deuterated arachidonic acid under an inert atmosphere at low temperature.

Purification Protocol: Preparative Reversed-Phase HPLC

High-performance liquid chromatography (HPLC) is a crucial technique for the purification of arachidonic acid and its deuterated analogs.

-

Instrumentation: A preparative HPLC system equipped with a C18 column is typically used.

-

Mobile Phase: A common mobile phase is a gradient of methanol and water, for example, 95:5 (v/v). For separating a wider range of phospholipids (B1166683) and arachidonic acid, a gradient of acetonitrile (B52724) and 5 mM sodium acetate (B1210297) (pH 5.0) on a cyanopropyl column can be employed.

-

Flow Rate: A flow rate of approximately 5 mL/min is suitable for preparative separations.

-

Injection Volume: Large injection volumes (e.g., 2 mL) can be used for preparative purposes.

-

Detection: The eluate can be monitored by UV absorbance at 192 nm or by collecting fractions for further analysis.

-

Post-Purification: Collected fractions containing the desired product are concentrated by rotary evaporation at an elevated temperature (e.g., 60°C).

Analytical and Characterization Protocols

GC-MS is used to identify and determine the isotopic purity of the synthesized deuterated arachidonic acid.

-

Derivatization: The fatty acid is often converted to a more volatile ester, such as a methyl ester or a t-butyldimethylsilyl ester, prior to GC-MS analysis.

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable column (e.g., SE-54). A temperature program is used to separate the components of the mixture.

-

Mass Spectrometry: The separated components are introduced into a mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for confirmation of its identity and the extent of deuteration.

NMR spectroscopy is a powerful tool for structural elucidation and confirming the positions of deuterium labels.

-

¹H NMR: Proton NMR spectra can confirm the overall structure of the arachidonic acid molecule. The absence or reduction of signals at specific chemical shifts can indicate the successful incorporation of deuterium.

-

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, providing definitive evidence of deuteration and the specific locations of the labels.

Arachidonic Acid Signaling Pathways

Arachidonic acid released from the cell membrane is metabolized by three main enzymatic pathways, leading to the production of a wide array of signaling molecules.

Caption: Major metabolic pathways of arachidonic acid.

Applications in Research and Drug Development

Deuterated arachidonic acid has emerged as a valuable tool in various research and development applications.

-

Metabolic Fate and Tracer Studies: Labeled arachidonic acid allows for the tracking of its incorporation into complex lipids and its subsequent metabolism. Dual-isotope labeling, using a mixture of two different deuterated species (e.g., d5- and d11-AA), can aid in the confident identification of metabolites through a characteristic doublet peak in mass spectra.

-

Kinetic Isotope Effect (KIE) Studies: By comparing the enzymatic conversion rates of deuterated and non-deuterated arachidonic acid, researchers can elucidate reaction mechanisms and the rate-limiting steps of enzymes like COX and LOX. Deuteration at the bis-allylic positions, where hydrogen abstraction occurs, can lead to significant kinetic isotope effects.

-

Modulation of Inflammatory Responses: The reduced rate of oxidation of deuterated arachidonic acid can lead to a decrease in the production of pro-inflammatory eicosanoids. This "soft" modulation of inflammatory pathways is being explored as a potential therapeutic strategy for inflammatory diseases.

-

Drug Development: The development of deuterated drugs is a growing area in the pharmaceutical industry. By improving the metabolic stability of a drug, deuteration can lead to enhanced pharmacokinetic properties, such as a longer half-life and reduced dosing frequency, potentially improving patient compliance and reducing side effects. The successful approval of deuterated drugs like deutetrabenazine has paved the way for further exploration in this field.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic metabolism of deuterated arachidonic acid.

Kinetic Parameters of COX-2 with Deuterated Arachidonic Acid Isotopologues

| Substrate | K_M (µM) | V_max (µmol/min/mg) |

| Arachidonic Acid | 5.2 ± 0.5 | 1.8 ± 0.1 |

| 13,13-d2-AA | 4.9 ± 0.6 | 0.9 ± 0.1 |

| 7,7,13,13-d4-AA | 5.1 ± 0.7 | 0.9 ± 0.1 |

| 10,10,13,13-d4-AA | 5.3 ± 0.8 | 0.8 ± 0.1 |

| 7,7,10,10,13,13-d6-AA | 5.0 ± 0.6 | 0.8 ± 0.1 |

| Data adapted from in vitro studies with human recombinant COX-2. |

Kinetic Parameters of 15-LOX-2 with Deuterated Arachidonic Acid Isotopologues

| Substrate | K_M (µM) | V_max (µmol/min/mg) |

| Arachidonic Acid | 6.1 ± 0.7 | 2.5 ± 0.2 |

| 13,13-d2-AA | 5.8 ± 0.8 | 1.1 ± 0.1 |

| 7,7,13,13-d4-AA | 6.0 ± 0.9 | 1.2 ± 0.1 |

| 10,10,13,13-d4-AA | 6.2 ± 1.0 | 1.0 ± 0.1 |

| 7,7,10,10,13,13-d6-AA | 5.9 ± 0.7 | 1.1 ± 0.1 |

| Data adapted from in vitro studies with human recombinant 15-LOX-2. |

Kinetic Parameters of 5-LOX for 5-HETE Formation

| Substrate | K_M (µM) | V_max (pmol/min/mg) |

| Arachidonic Acid | 4.8 ± 0.5 | 180 ± 10 |

| 7,7-d2-AA | 4.5 ± 0.6 | 100 ± 8 |

| 7,7,10,10-d4-AA | 4.7 ± 0.7 | 90 ± 7 |

| 10,10,13,13-d4-AA | 4.9 ± 0.8 | 100 ± 9 |

| Data adapted from in vitro studies with human recombinant 5-LOX, monitoring 5-HETE formation via UPLC-MS/MS. |

Kinetic Parameters of 5-LOX for 8-HETE Formation

| Substrate | K_M (µM) | V_max (pmol/min/mg) |

| Arachidonic Acid | 5.1 ± 0.6 | 20 ± 2 |

| 10,10-d2-AA | 4.9 ± 0.7 | 5 ± 1 |

| 7,7,10,10-d4-AA | 5.0 ± 0.8 | 4 ± 1 |

| 10,10,13,13-d4-AA | 5.2 ± 0.9 | 3 ± 1 |

| Data adapted from in vitro studies with human recombinant 5-LOX, monitoring 8-HETE formation via UPLC-MS/MS. |

Conclusion

The synthesis and labeling of deuterated arachidonic acid provide powerful tools for investigating the complex roles of eicosanoids in health and disease. The kinetic isotope effect imparted by deuteration allows for the modulation of metabolic pathways and offers a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.

References

Arachidonic Acid-d11 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arachidonic Acid-d11, a deuterated analog of arachidonic acid. It is a critical tool in biomedical and pharmaceutical research, primarily utilized as an internal standard for the precise quantification of endogenous arachidonic acid and its metabolites. This document covers its core properties, relevant metabolic pathways, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is a stable, isotopically labeled version of arachidonic acid, an essential omega-6 polyunsaturated fatty acid. The deuterium (B1214612) atoms at the terminal end of the molecule increase its molecular weight without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based analyses.

| Property | Data | Citations |

| Molecular Formula | C₂₀H₂₁D₁₁O₂ | [1] |

| Molecular Weight | ~315.5 g/mol | [1] |

| CAS Numbers | 1287387-84-1, 2692624-11-4 | [2] |

| Synonyms | AA-d11, FA 20:4-d11, (5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid | [1][2] |

| Purity | Typically ≥99% deuterated forms (d₁-d₁₁) | |

| Primary Application | Internal standard for quantification of arachidonic acid by GC-MS or LC-MS. | |

| Storage Temperature | -20°C to -80°C |

The Arachidonic Acid Metabolic Pathway

Arachidonic acid is a precursor to a wide range of biologically active lipid mediators, collectively known as eicosanoids. These molecules are involved in numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The metabolism of arachidonic acid is primarily governed by three enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).

When released from the cell membrane by phospholipase A2, arachidonic acid is rapidly converted into various eicosanoids. The COX pathway produces prostaglandins (B1171923) and thromboxanes, the LOX pathway generates leukotrienes and lipoxins, and the CYP450 pathway leads to the formation of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

References

The Metabolic Journey of Deuterated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolism of deuterated fatty acids, from their fundamental biochemical processing to their applications in metabolic research and drug development. Deuterated fatty acids, which are fatty acids where one or more hydrogen atoms have been replaced by deuterium (B1214612), serve as powerful tools for tracing metabolic pathways and modulating metabolic rates due to the kinetic isotope effect.

Core Metabolic Pathways of Deuterated Fatty Acids

Deuterated fatty acids, once introduced into a biological system, are generally metabolized similarly to their non-deuterated counterparts. They undergo incorporation into complex lipids, catabolism for energy production, and modification through desaturation and elongation.

Incorporation into Complex Lipids

Following absorption, deuterated fatty acids are incorporated into various lipid classes, including triglycerides, phospholipids (B1166683), and cholesteryl esters.[1] This process allows researchers to trace the dietary intake and subsequent distribution of fatty acids into cellular membranes and lipid droplets. Dual-labeling techniques, using two different deuterated fatty acid isomers, enable the simultaneous comparison of the metabolism of different fatty acids in human subjects.[2]

Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[3][4][5] This process occurs in the mitochondria and involves a series of four enzymatic reactions. The presence of deuterium on the fatty acid chain can influence the rate of these reactions.

Desaturation and Elongation

Deuterated fatty acids can be modified by desaturase and elongase enzymes, leading to the formation of longer and more unsaturated fatty acids. These pathways are crucial for the synthesis of important polyunsaturated fatty acids (PUFAs). The enzymes involved, such as Δ5- and Δ6-desaturases and ELOVL elongases, are primarily located in the endoplasmic reticulum.

The Kinetic Isotope Effect and Its Implications

The replacement of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength results in a slower rate for chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). In the context of fatty acid metabolism, the KIE can significantly impact the rate of oxidation. This effect is particularly pronounced in the peroxidation of polyunsaturated fatty acids, where deuteration at the bis-allylic positions can dramatically slow down the rate of hydrogen abstraction by free radicals.

This property of deuterated fatty acids is being explored for therapeutic purposes, particularly in diseases associated with oxidative stress. By slowing down lipid peroxidation, deuterated PUFAs may protect cell membranes from damage.

Quantitative Analysis of Deuterated Fatty Acid Metabolism

The tables below summarize quantitative data from various studies on the metabolism of deuterated fatty acids.

Table 1: Incorporation of Deuterated Fatty Acids into Human Plasma Lipid Fractions

| Lipid Fraction | Maximum Incorporation of Deuterated Fat (%) | Time to Maximum Incorporation (hours) | Reference |

| Cholesterol Ester | 4 | 6, 8, or 12 | |

| Phosphatidylethanolamine | 64 | 6, 8, or 12 |

Table 2: In Vivo Deuterium Incorporation into Lipids in Rats

| Lipid | Maximum Incorporation Number (N) of Deuterium Atoms | Reference |

| Palmitate (liver) | 22 | |

| Stearate (liver) | 24 | |

| Cholesterol (liver) | 30 | |

| Palmitate (plasma triglycerides) | 21 | |

| Cholesterol (plasma) | 27 |

Experimental Protocols for Studying Deuterated Fatty Acid Metabolism

Accurate analysis of deuterated fatty acids and their metabolites requires robust experimental protocols. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the metabolism of deuterated fatty acids in vivo.

Detailed Protocol for GC-MS Analysis of Fatty Acids

The following protocol outlines the key steps for the quantitative analysis of fatty acids in biological samples using GC-MS with a deuterated internal standard.

1. Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.

-

Add a known amount of a deuterated fatty acid internal standard.

-

Extract total lipids using a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization:

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide (B78521) solution and incubate to release free fatty acids.

-

Neutralize the solution with hydrochloric acid.

-

Extract the free fatty acids with a nonpolar solvent like hexane.

-

Evaporate the solvent under nitrogen.

-

Derivatize the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol.

3. GC-MS Analysis:

-

Inject the derivatized sample onto a GC column suitable for FAME analysis.

-

Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each fatty acid and its deuterated internal standard.

4. Quantification:

-

Construct a calibration curve using known concentrations of non-deuterated fatty acid standards and a constant concentration of the deuterated internal standard.

-

Determine the concentration of each fatty acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Drug Development

The unique properties of deuterated fatty acids make them valuable in drug development.

-

Metabolic Tracers: They are used to study the pharmacokinetics and metabolism of lipid-based drugs and to understand how diseases affect lipid metabolism.

-

Therapeutic Agents: Deuterated PUFAs are being investigated as drugs to protect against diseases associated with oxidative stress, such as neurodegenerative disorders. The KIE slows down the damaging lipid peroxidation chain reactions.

References

- 1. Incorporation of deuterium-labeled fatty acids into human milk, plasma, and lipoprotein phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. jackwestin.com [jackwestin.com]

Tracing Metabolic Fates: A Technical Guide to Arachidonic Acid-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a pivotal omega-6 polyunsaturated fatty acid that serves as the precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids.[1][2] These molecules, including prostaglandins (B1171923), thromboxanes, and leukotrienes, are critical regulators of inflammation, immunity, and cellular signaling.[3][4] Understanding the intricate metabolic pathways of AA is therefore crucial for elucidating disease mechanisms and developing novel therapeutic interventions. Arachidonic Acid-d11 (AA-d11), a stable isotope-labeled analog of AA, has emerged as a powerful tool for tracing these complex metabolic networks. This technical guide provides an in-depth overview of the application of AA-d11 in metabolic research, complete with experimental protocols, data presentation, and visual workflows to empower researchers in their scientific endeavors.

Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules primarily for quantification during drug development.[5] Deuteration, in particular, has garnered attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs. AA-d11 contains 11 deuterium (B1214612) atoms at positions 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20. It is frequently used as an internal standard for the quantification of arachidonic acid using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Core Principles of Metabolic Tracing with AA-d11

The fundamental principle behind using AA-d11 as a tracer lies in its mass difference compared to endogenous, unlabeled arachidonic acid. This mass shift allows for the sensitive and specific detection of AA-d11 and its downstream metabolites using mass spectrometry (MS). By introducing exogenous AA-d11 to cells or organisms, researchers can follow its incorporation into various lipid species and its conversion into different eicosanoids, providing a dynamic view of AA metabolism under specific physiological or pathological conditions.

A significant advancement in this field is the use of dual-isotope labeling, often employing both d5- and d11-arachidonic acid. This strategy enhances the confidence in identifying labeled species by creating a characteristic doublet or triplet peak in the mass spectra, making it easier to distinguish them from the complex background of endogenous lipids.

Key Metabolic Pathways of Arachidonic Acid

Arachidonic acid is metabolized through three primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX pathway, involving enzymes like 5-LOX, 12-LOX, and 15-LOX, generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These lipids are primarily involved in inflammatory and allergic responses.

-

Cytochrome P450 (CYP) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and HETEs, which play roles in regulating vascular tone and inflammation.

The deuteration of essential polyunsaturated fatty acids at bis-allylic positions has been proposed as a method to control metabolic pathways. The use of deuterated arachidonic acid is particularly appealing because AA is incorporated into membrane phospholipids, released by phospholipase A2 following inflammatory stimulation, and then metabolized into various signaling lipids that act as proinflammatory or resolution mediators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Natural Abundance of Arachidonic Acid Isotopes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural isotopic abundance of arachidonic acid, a crucial polyunsaturated omega-6 fatty acid involved in a myriad of physiological and pathological processes. Understanding the isotopic composition of arachidonic acid is paramount for researchers in fields ranging from metabolomics and drug development to nutritional science, as it underpins the accurate interpretation of mass spectrometry data and the design of stable isotope tracer studies.

Natural Isotopic Abundance of Arachidonic Acid's Constituent Elements

Arachidonic acid, with the chemical formula C₂₀H₃₂O₂, is composed of carbon, hydrogen, and oxygen.[1][2][3] Each of these elements exists in nature as a mixture of stable isotopes. The precise measurement of the relative abundance of these isotopes is critical for high-resolution mass spectrometry, which can distinguish between molecules of the same chemical formula but different isotopic compositions, known as isotopologues.

Data Presentation: Isotopic Abundance

The natural abundances of the stable isotopes of carbon, hydrogen, and oxygen are summarized in the tables below. This data is fundamental for calculating the expected isotopic distribution in a population of arachidonic acid molecules.

Table 1: Natural Abundance of Stable Carbon Isotopes [4][5]

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

Table 2: Natural Abundance of Stable Hydrogen Isotopes

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

| ¹H (Protium) | 1.007825 | 99.985 |

| ²H (Deuterium) | 2.014102 | 0.015 |

Table 3: Natural Abundance of Stable Oxygen Isotopes

| Isotope | Atomic Mass (u) | Natural Abundance (%) |

| ¹⁶O | 15.994915 | 99.762 |

| ¹⁷O | 16.999131 | 0.038 |

| ¹⁸O | 17.999160 | 0.200 |

Expected Abundance of Arachidonic Acid Isotopologues

The most abundant isotopologue of arachidonic acid contains only the lightest isotopes of its constituent elements: ¹²C, ¹H, and ¹⁶O. This is referred to as the monoisotopic mass. However, due to the natural abundance of heavier isotopes, a population of arachidonic acid molecules will contain a distribution of isotopologues with additional neutrons. The theoretical relative abundances of the M+1 and M+2 isotopologues, which are the most significant for mass spectrometry, can be calculated based on the number of atoms of each element and their isotopic abundances.

Table 4: Calculated Isotopic Distribution for Arachidonic Acid (C₂₀H₃₂O₂)

| Isotopologue | Description | Expected Relative Abundance (%) |

| M | All ¹²C, ¹H, ¹⁶O | 100.00 |

| M+1 | One ¹³C, or one ²H, or one ¹⁷O | 22.08 |

| M+2 | Two ¹³C, or one ¹³C and one ²H, etc. | 2.68 |

Note: These are simplified calculations and actual observed abundances may vary slightly due to instrumental factors and natural variations in isotopic compositions.

Experimental Protocols for Isotope Analysis

The determination of the isotopic abundance of arachidonic acid is primarily achieved through mass spectrometry, a powerful analytical technique that separates ions based on their mass-to-charge ratio. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of fatty acids.

Sample Preparation and Lipid Extraction

Accurate isotopic analysis begins with meticulous sample preparation to isolate arachidonic acid from complex biological matrices.

Protocol for Lipid Extraction from Biological Samples:

-

Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent, typically a chloroform (B151607):methanol (B129727) mixture (2:1, v/v), to disrupt cell membranes and solubilize lipids.

-

Phase Separation: Add water or an aqueous salt solution to the homogenate to induce phase separation. The lipids will partition into the lower chloroform phase.

-

Isolation: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

-

Saponification (Optional): To analyze total fatty acid composition, the extracted lipids can be saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (e.g., phospholipids, triglycerides).

-

Acidification and Extraction: Acidify the saponified mixture and extract the free fatty acids into an organic solvent like hexane.

Derivatization for GC-MS Analysis

Free fatty acids are often derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis. A common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

Protocol for FAMEs Derivatization:

-

Reagent Preparation: Prepare a derivatizing agent, such as boron trifluoride (BF₃) in methanol or methanolic HCl.

-

Reaction: Add the derivatizing agent to the dried fatty acid extract.

-

Incubation: Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specific duration to ensure complete derivatization.

-

Extraction: After cooling, add water and extract the FAMEs into an organic solvent (e.g., hexane).

-

Washing and Drying: Wash the organic phase with water to remove any residual reagent and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Concentration: Concentrate the final FAMEs solution to a suitable volume for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a suitable stationary phase for fatty acid separation (e.g., a polar column like a polyethylene (B3416737) glycol phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient to elute FAMEs based on their boiling points.

-

Injector: Split/splitless injector at a high temperature.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is commonly used for FAMEs analysis.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer to separate ions based on their m/z.

-

Scan Range: A mass range that encompasses the expected molecular ions and fragment ions of the arachidonic acid derivative.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the natural isotopic abundance of arachidonic acid.

Arachidonic Acid Signaling Pathway

Arachidonic acid is a precursor to a wide range of signaling molecules called eicosanoids. The major pathways for its metabolism are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

This technical guide provides a foundational understanding of the natural isotopic abundance of arachidonic acid and the methodologies for its determination. This knowledge is essential for researchers and professionals in the life sciences to ensure the accuracy and reliability of their experimental findings.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Arachidonic Acid-d11: A Technical Guide to Storage and Handling

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Arachidonic Acid-d11. This document outlines critical recommendations for maintaining the stability and purity of this essential deuterated internal standard, alongside detailed experimental protocols for its application in quantitative analysis and an overview of its role in key biological pathways.

This compound (AA-d11) is a deuterated analog of arachidonic acid, a vital polyunsaturated omega-6 fatty acid. Its primary application in a research setting is as an internal standard for the precise quantification of endogenous arachidonic acid in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stability and integrity of AA-d11 are paramount for generating accurate and reproducible experimental data.

Storage and Stability

Proper storage of this compound is crucial to prevent degradation through oxidation and other chemical processes. The recommended storage conditions vary depending on the physical state of the compound (neat oil, in solvent, or as a lyophilized powder).

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Special Conditions |

| Neat Oil | -80°C | Up to 3 months | Store under an inert gas (e.g., argon or nitrogen). |

| In Solvent (e.g., Ethanol) | -80°C | Up to 6 months | Protect from light; store under an inert gas. |

| -70°C | ≥ 2 years | Shipped on dry ice.[2][3] | |

| -20°C | Up to 1 month | Protect from light; store under an inert gas.[4] | |

| Lyophilized Powder | 2°C to 8°C | Prior to reconstitution | |

| -20°C | Up to 8 weeks (reconstituted) | Keep in a tightly stoppered vial.[5] |

Handling and Preparation of Solutions

Safe and effective handling of this compound is essential to ensure both personnel safety and the quality of the compound. When handling the compound, especially in its powdered form or as a concentrated solution, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn. All handling should be performed in a well-ventilated area.

Reconstitution and Solubilization

This compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695). If obtained as a neat oil or lyophilized powder, it can be dissolved in various organic solvents.

Table 2: Solubility of this compound

| Solvent | Concentration |

| Ethanol | Miscible |

| DMF | >100 mg/ml |

| DMSO | >100 mg/ml |

| 0.1 M Na2CO3 | 1.7 mg/ml |

Data sourced from Cayman Chemical product information.

To prepare a stock solution from a neat oil or powder, it is recommended to warm the vial to room temperature before opening to prevent condensation. The desired volume of solvent should be added, and the vial should be vortexed or sonicated until the solution is clear. For long-term storage, solutions should be stored in glass vials with Teflon-lined caps (B75204) under an inert atmosphere.

Experimental Protocols

This compound is widely used as an internal standard in LC-MS/MS methods for the quantification of arachidonic acid and its metabolites. The following is a generalized protocol for the analysis of arachidonic acid in plasma samples.

Quantification of Arachidonic Acid in Plasma using LC-MS/MS

Objective: To determine the concentration of arachidonic acid in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

This compound (in ethanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18)

Workflow Diagram:

Caption: Workflow for the quantification of arachidonic acid in plasma.

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 25 ng/mL) as the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile, followed by vortexing and centrifugation.

-

Transfer the supernatant to a new tube and perform solid-phase extraction using a C18 cartridge.

-

Wash the cartridge and elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a C18 column with a gradient elution using mobile phases typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both arachidonic acid and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (arachidonic acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of arachidonic acid standards with a constant concentration of the internal standard.

-

Determine the concentration of arachidonic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Role in Biological Pathways

Arachidonic acid is a precursor to a large family of bioactive lipid mediators known as eicosanoids, which are crucial regulators of inflammation and various other physiological processes. The metabolism of arachidonic acid occurs through three primary pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

Arachidonic Acid Metabolic Pathways Diagram:

Caption: Major metabolic pathways of arachidonic acid.

This compound, by serving as a stable and reliable internal standard, enables the accurate study of these pathways and their modulation in various disease states and in response to therapeutic interventions.

Safety Precautions

This compound is typically supplied in an ethanol solution, which is a flammable liquid. Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces. Standard laboratory safety practices should be followed, including the use of personal protective equipment and working in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of Arachidonic Acid in Biological Matrices using Arachidonic Acid-d11 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cell membrane phospholipids.[1] Its release, initiated by phospholipase A2, and subsequent metabolism lead to the formation of a diverse group of bioactive lipid mediators known as eicosanoids.[2][3][4] These molecules, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), are involved in a wide array of physiological and pathological processes such as inflammation, cell injury, and apoptosis.[2] Given their significant roles, the accurate quantification of arachidonic acid and its metabolites in biological samples is crucial for disease diagnosis, prognosis, and the development of therapeutic interventions.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the determination of arachidonic acid and its metabolites due to its high sensitivity, selectivity, and suitability for a wide range of analytes. To ensure the accuracy and reproducibility of quantitative LC-MS analyses, the use of an internal standard is essential to correct for variability during sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS), such as Arachidonic Acid-d11, is the preferred choice as it shares nearly identical chemical and physical properties with the endogenous analyte, ensuring similar extraction recovery and ionization efficiency in the mass spectrometer. This application note provides a detailed protocol for the quantification of arachidonic acid in biological matrices using this compound as an internal standard with LC-MS/MS.

Arachidonic Acid Signaling Pathway

The metabolic cascade of arachidonic acid is complex, involving multiple enzymatic pathways that produce a variety of signaling molecules. The diagram below illustrates the major pathways: Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP450).

Caption: Arachidonic Acid Metabolic Pathways.

Experimental Workflow

The general workflow for the quantitative analysis of arachidonic acid using an internal standard involves several key steps from sample collection to data analysis.

Caption: General experimental workflow for AA analysis.

Detailed Experimental Protocols

This section outlines the methodologies for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Arachidonic Acid Standard (≥98% purity)

-

This compound (or -d8) Internal Standard (IS) (≥98% atom % D, ≥98% purity)

-

LC-MS Grade Methanol (B129727), Acetonitrile (B52724), Isopropanol, Water, and Ethanol

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode)

-

Biological Matrix (e.g., human plasma, rat brain tissue)

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of arachidonic acid and this compound in ethanol. Store aliquots at -20°C or below.

-

Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations (e.g., 10 µg/mL for AA, 500 µg/mL for IS) in the reconstitution solvent or mobile phase B.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness.

Method 1: Solid Phase Extraction (SPE) for Plasma or Tissue Homogenate

-

Sample Pre-treatment: For plasma, it can be diluted with 3% aqueous ammonia. For tissue, homogenize in a suitable solvent like methanol with formic acid.

-

Internal Standard Spiking: Add a known amount of this compound working solution to each sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water, then methanol) to remove interferences.

-

Elution: Elute the analytes with a suitable solvent, such as acetonitrile containing 3% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Method 2: Protein Precipitation for Serum/Plasma

-

Internal Standard Spiking: Add this compound working solution to the serum or plasma sample.

-

Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 400 µL for 100 µL of plasma) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube for evaporation or direct injection if the solvent is compatible with the initial LC conditions.

Method 3: Liquid-Liquid Extraction (LLE)

-

Internal Standard Spiking: Add this compound working solution to the sample.

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the sample, vortex, and centrifuge to separate the layers.

-

Collection and Evaporation: Collect the organic layer containing the analytes and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of arachidonic acid.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 40-50°C |

| Mobile Phase A | 0.1% Formic acid in Water / Acetonitrile (e.g., 60:40 v/v) |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile / Isopropanol / Water (e.g., 89:10:1 v/v/v) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Injection Volume | 5 - 25 µL |

| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Arachidonic Acid: m/z 303.2 -> 259.2 (example); this compound: m/z 314.2 -> 270.2 (example) [Note: Specific transitions may vary based on the deuteration pattern and instrument.] |

| Capillary Voltage | ~3.0 kV |

| Drying Gas Flow | ~11 L/min |

| Nebulizer Pressure | ~40 psig |

Data Presentation and Quantitative Analysis

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of arachidonic acid in unknown samples is then determined from this curve. The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Sensitivity Data

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | |

| Concentration Range | 20 - 2000 ng/mL (for AA) | |

| Limit of Detection (LOD) | 0.046 µg/mL | |

| Limit of Quantification (LOQ) | 0.133 µg/mL |

Table 2: Accuracy and Precision Data

| Parameter | Typical Value | Reference |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of arachidonic acid in various biological matrices by LC-MS/MS. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers in the fields of lipidomics, drug discovery, and clinical diagnostics. The implementation of a stable isotope-labeled internal standard is critical for mitigating matrix effects and other sources of experimental variability, thereby ensuring high-quality, reproducible quantitative data.

References

- 1. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings [mdpi.com]

- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

Application Note: Quantitative Analysis of Eicosanoids using Stable Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of potent signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[1][2] They are key mediators in numerous physiological and pathological processes, including inflammation, immunity, pain perception, cardiovascular function, and cancer.[3][4][5] Given their low endogenous concentrations and inherent instability, the accurate quantification of eicosanoids in biological matrices presents a significant analytical challenge.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid analysis due to its high sensitivity, selectivity, and specificity. This application note details a robust protocol for the simultaneous quantification of multiple eicosanoids in biological samples. The method employs a stable isotope-labeled internal standard, Arachidonic Acid-d11 (or the commonly used Arachidonic Acid-d8), for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

Eicosanoid Biosynthesis Pathway

Eicosanoid synthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A₂ (PLA₂). The free arachidonic acid is then metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the production of various classes of eicosanoids, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs).

Caption: Overview of the major eicosanoid biosynthesis pathways.

Experimental Protocol

This protocol is optimized for the extraction and quantification of eicosanoids from biological matrices such as plasma, serum, or cell culture supernatants.

Materials and Reagents

-

Standards: this compound (or -d8), PGE₂-d₄, LTB₄-d₄, 15-HETE-d₈, and other relevant deuterated eicosanoids (Cayman Chemical or equivalent).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, water, isopropanol, and formic acid (Fisher Scientific or equivalent).

-

Extraction Columns: Solid Phase Extraction (SPE) columns (e.g., Strata-X, Phenomenex cat # 8B-S100-UBJ).

-

Equipment:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC, Sciex QTRAP 6500).

-

SPE vacuum manifold (Supelco or equivalent).

-

Centrifugal vacuum evaporator (SpeedVac).

-

Vortex mixer and microcentrifuge.

-

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analytical standard and deuterated internal standard in methanol. Store at -80°C.

-

Working Solutions (1 µg/mL): Create intermediate working solutions by diluting the stock solutions.

-

Internal Standard (IS) Spiking Solution (10 ng/mL): Prepare a mixed solution containing this compound and other deuterated standards in methanol.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serial dilution of the working solutions. Each calibration point should be spiked with the IS Spiking Solution to achieve a constant internal standard concentration.

Sample Preparation (Solid Phase Extraction)

To minimize artificial eicosanoid generation, samples should be processed quickly on ice, and an antioxidant like butylated hydroxytoluene (BHT) can be added during collection.

-

Spiking: To 500 µL of sample (e.g., plasma), add 10 µL of the IS Spiking Solution.

-

Precipitation: Add 1.5 mL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

SPE Column Conditioning: Condition the SPE column by sequentially passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE column.

-

Washing: Wash the column with 3 mL of 10% methanol in water to remove polar impurities.

-

Elution: Elute the eicosanoids with 1 mL of methanol into a clean collection tube.

-

Evaporation: Dry the eluate completely using a centrifugal vacuum evaporator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.02% formic acid).

Experimental Workflow

Caption: Workflow for eicosanoid quantification.

LC-MS/MS Analysis

Eicosanoids are typically analyzed in negative ionization mode due to the presence of a carboxylic acid group.

Data Presentation: LC & MS Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 20-30% B, ramp to 95% B over 15-20 min |

| Column Temp. | 30 - 40°C |

| Injection Vol. | 5 - 10 µL |

Table 2: Example MS/MS Parameters (MRM Transitions) Note: Optimal values for Collision Energy (CE) and Declustering Potential (DP) should be determined empirically for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Arachidonic Acid (AA) | 303.2 | 259.2 | Negative |

| PGE₂ | 351.2 | 271.2 | Negative |

| PGD₂ | 351.2 | 271.2 | Negative |

| LTB₄ | 335.2 | 195.1 | Negative |

| 5-HETE | 319.2 | 115.0 | Negative |

| 15-HETE | 319.2 | 219.1 | Negative |

| TXB₂ | 369.2 | 169.1 | Negative |

| AA-d8 (Internal Std.) | 311.2 | 267.2 | Negative |

| PGE₂-d₄ (Internal Std.) | 355.2 | 275.2 | Negative |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's software (e.g., MultiQuant).

-

Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area). Plot these ratios against the known concentrations of the analytes to generate a linear regression curve. An R² value >0.99 is desirable.

-

Quantification: Calculate the peak area ratio for each analyte in the unknown samples. Use the linear equation from the calibration curve (y = mx + c) to determine the concentration of the eicosanoid in the original sample.

Data Presentation: Example Quantitative Data

Table 3: Hypothetical Eicosanoid Concentrations (pg/mL) in Cell Culture Media

| Eicosanoid | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |

|---|---|---|

| PGE₂ | 150.4 ± 25.1 | 855.2 ± 98.6 |

| LTB₄ | 88.9 ± 15.3 | 412.7 ± 55.4 |

| 5-HETE | 210.6 ± 33.8 | 630.1 ± 78.9 |

| TXB₂ | 55.2 ± 9.7 | 278.5 ± 41.2 |

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of eicosanoids in biological samples using LC-MS/MS with stable isotope dilution. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection enable sensitive and accurate measurement. This methodology is a valuable tool for researchers investigating the complex roles of eicosanoids in health and disease, and for drug development professionals evaluating the effects of novel therapeutics on these critical signaling pathways.

References

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosanoid - Wikipedia [en.wikipedia.org]

- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative Lipidomics using Arachidonic Acid-d11

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of Arachidonic Acid-d11 as an internal standard in lipidomics sample preparation, specifically for the accurate quantification of arachidonic acid and its metabolites (eicosanoids) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor to a large family of bioactive lipid mediators known as eicosanoids.[1][2] These molecules, including prostaglandins, thromboxanes, and leukotrienes, are pivotal in numerous physiological and pathological processes such as inflammation, immunity, and cardiovascular function.[1][2] Consequently, the precise and accurate quantification of AA and its metabolites in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope-labeled internal standards are indispensable for reliable quantification in mass spectrometry-based lipidomics.[3] this compound, a deuterated analog of arachidonic acid, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response in the mass spectrometer. The mass difference allows for its distinct detection and the subsequent normalization of the endogenous analyte's signal, correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The use of deuterated internal standards like this compound is fundamental to achieving accurate and precise quantification in lipidomics. The following tables summarize typical performance data gathered from studies utilizing deuterated arachidonic acid and other eicosanoid internal standards in LC-MS/MS analyses.

Table 1: Method Validation Parameters for Eicosanoid Analysis using Deuterated Internal Standards

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | >0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.1 - 400 ng/mL | |

| Inter-day Precision (%RSD) | 0.55 - 13.29% | |

| Intra-day Precision (%RSD) | 0.62 - 13.90% | |

| Recovery | 70 - 120% | |

| Matrix Effect | 90.0 - 113.5% |

Table 2: Recovery Rates of Deuterated Eicosanoid Internal Standards from Plasma

| Deuterated Internal Standard | Mean Recovery (%) | Standard Deviation (%) |

| 14,15-EET-d11 | 63.5 | 8.9 |

| 8,9-EET-d11 | 62.7 | 10.0 |

| 5,6-EET-d11 | 47.6 | 9.6 |

| 12S-HETE-d8 | Not Reported | Not Reported |

| 14,15-DHET-d11 | Not Reported | Not Reported |

| Data adapted from a study using various deuterated eicosanoid standards, demonstrating typical recovery rates after extraction. |

Experimental Protocols

The following protocols describe the preparation of samples from plasma/serum and cultured cells for the analysis of arachidonic acid and its metabolites using this compound as an internal standard.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for the extraction of eicosanoids from plasma.

Materials:

-

Plasma or Serum Samples

-

This compound internal standard stock solution (1 mg/mL in ethanol)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (LC-MS grade)

-

0.9% NaCl with 0.1% Acetic Acid

-

Butylated hydroxytoluene (BHT) solution (e.g., 50 mM in 2-propanol)

-

Triphenylphosphine (TPP) solution (e.g., 5 mM in 2-propanol)

-

Solid Phase Extraction (SPE) columns (e.g., Strata-X)

-

Nitrogen gas evaporator

-

LC-MS grade water and acetonitrile (B52724) for reconstitution

Procedure:

-

Sample Thawing: Thaw plasma/serum samples on ice to minimize enzymatic activity.

-

Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution (e.g., 25 ng/mL). The final concentration of the internal standard should be optimized based on the expected analyte concentration.

-

Addition of Antioxidants: Add 1 µL of BHT and TPP solution to prevent lipid peroxidation.

-

Protein Precipitation and Lipid Extraction (Modified Bligh & Dyer):

-

Add 340 µL of 0.9% NaCl with 0.1% acetic acid.

-

Add 560 µL of a 2:1 methanol:chloroform mixture.

-

Vortex thoroughly for 2 minutes and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended):

-

Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

-

Load the extracted lipid sample.

-

Wash the column with 1 mL of 10% methanol.

-

Elute the eicosanoids with 1 mL of methanol.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase (or SPE eluate) under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., water/acetonitrile/acetic acid 60/40/0.02, v/v/v).

-

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is based on methods for extracting intracellular eicosanoids.

Materials:

-

Cultured Cells

-

This compound internal standard stock solution (1 mg/mL in ethanol)

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Phosphate-Buffered Saline (PBS)

-

Cell Scraper

-

Centrifuge

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and perform experimental treatments.

-

Harvesting and Lysis:

-

Aspirate the cell culture medium.

-

To stop enzymatic reactions and lyse the cells, add 500 µL of ice-cold methanol directly to the culture plate.

-

Scrape the adherent cells using a cell scraper.

-

-

Internal Standard Spiking: Transfer the cell lysate to a microcentrifuge tube and add a known amount of this compound internal standard.

-

Extraction:

-

Add 1000 µL of PBS to the methanolic cell lysate.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes to pellet the cellular debris.

-

Supernatant Collection: Transfer the supernatant containing the extracted lipids to a new tube.

-

Cleanup, Drying, and Reconstitution: Proceed with SPE cleanup (optional, as described in Protocol 1), followed by drying under nitrogen and reconstitution in the appropriate solvent for LC-MS/MS analysis.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for quantitative lipidomics using this compound as an internal standard.

Caption: Experimental workflow for lipidomics sample preparation and analysis.

Arachidonic Acid Signaling Pathway

This diagram provides a simplified overview of the major metabolic pathways of arachidonic acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Arachidonic Acid-d11 in Biological Matrices using GC-MS

Abstract

This document details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Arachidonic Acid-d11 (AA-d11), a deuterated analog of arachidonic acid. Arachidonic acid is a key polyunsaturated fatty acid involved in inflammatory and signaling pathways. Its deuterated form is commonly used as an internal standard in lipidomic studies and as a tracer to investigate metabolic pathways. This method employs a simple liquid-liquid extraction followed by derivatization to fatty acid methyl esters (FAMEs) for enhanced volatility and chromatographic separation. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of AA-d11 in plasma and other biological matrices.

Introduction

Arachidonic acid (AA) is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes such as inflammation, immunity, and cardiovascular function. The study of AA metabolism is crucial for understanding various diseases and for the development of novel therapeutics. Stable isotope-labeled analogs, such as this compound, are invaluable tools for these investigations, enabling precise quantification and metabolic flux analysis. GC-MS offers high sensitivity and selectivity for the analysis of fatty acids, although derivatization is typically required to improve their volatility and chromatographic properties.

Arachidonic Acid Signaling Pathway

Arachidonic acid is released from the cell membrane phospholipids (B1166683) by the action of phospholipase A2. Once liberated, it is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the production of various eicosanoids.

Arachidonic Acid Metabolic Pathways.

Experimental Protocols

Materials and Reagents

-

This compound (AA-d11) standard (≥98% purity)

-

Arachidonic Acid (AA) standard (≥98% purity)

-

Internal Standard (IS): Non-endogenous deuterated fatty acid (e.g., Heptadecanoic acid-d33)

-

Methanol, Hexane (B92381), Chloroform (HPLC grade)

-

Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

-